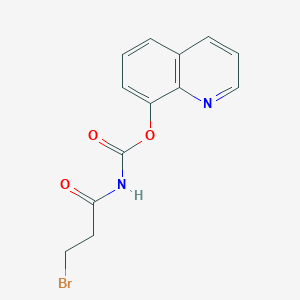

8-quinolinyl (3-bromopropanoyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl N-(3-bromopropanoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-7-6-11(17)16-13(18)19-10-5-1-3-9-4-2-8-15-12(9)10/h1-5,8H,6-7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVXFRCHPIRGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)NC(=O)CCBr)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis for the Construction of 8-quinolinyl (3-bromopropanoyl)carbamate

A retrosynthetic analysis of the target molecule, this compound, deconstructs it into plausible starting materials. The primary disconnections are the amide bond of the N-acylcarbamate and the ester bond of the O-aryl carbamate (B1207046).

Disconnection I (N-CO Bond): The most logical primary disconnection is at the nitrogen-acyl bond. This simplifies the target molecule into two key precursors: 8-quinolinyl carbamate and an activated 3-bromopropanoic acid derivative, such as 3-bromopropionyl chloride. This approach allows for the stable carbamate intermediate to be synthesized and purified before the final, potentially sensitive, acylation step.

Disconnection II (O-CO Bond): Further deconstruction of the 8-quinolinyl carbamate intermediate points to 8-hydroxyquinoline (B1678124) and a carbamoylating agent. This carbamoylating agent could be derived from ammonia (B1221849) and a carbonyl source.

This analysis suggests a forward synthesis commencing with 8-hydroxyquinoline, converting it to 8-quinolinyl carbamate, and finally acylating the carbamate nitrogen to yield the target product.

Classical and Modern Synthetic Routes to Carbamate Linkages

The formation of the O-aryl carbamate linkage is a critical step. Both historical and contemporary methods offer viable pathways, each with distinct advantages and disadvantages regarding safety, efficiency, and substrate scope.

Historically, phosgene (B1210022) was a dominant reagent for carbamate synthesis. However, due to its extreme toxicity, numerous phosgene-free alternatives have been developed. google.com

Phosgene-Based Route: This method would involve reacting 8-hydroxyquinoline with phosgene (COCl₂) to form 8-quinolinyl chloroformate. This highly reactive intermediate can then be reacted with ammonia to produce 8-quinolinyl carbamate.

Phosgene-Free Routes: Modern chemistry strongly favors safer alternatives. google.com These methods often utilize carbon dioxide (CO₂) as a benign C1 source. oup.com For instance, amines can react with CO₂ in the presence of an electrophile to form carbamates. oup.com Other phosgene-free methods include the use of less hazardous phosgene equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov Another approach involves the reaction of alcohols with urea, catalyzed by species like indium triflate, to yield primary carbamates. organic-chemistry.org

| Method | Reagents | Advantages | Disadvantages | Citation |

| Phosgene-Based | Phosgene, Alcohol/Phenol (B47542), Amine | High reactivity, well-established | Extreme toxicity of phosgene, harsh conditions | oup.com |

| CO₂-Based | CO₂, Amine, Electrophile, Base (e.g., Cs₂CO₃) | Uses non-toxic, abundant CO₂, milder conditions | May require pressurized CO₂ or specific catalysts | google.comoup.com |

| CDI Route | Carbonyl diimidazole (CDI), Alcohol/Phenol, Amine | Safe, one-pot procedure possible | CDI is moisture sensitive | nih.govorganic-chemistry.org |

| Urea-Based | Urea, Alcohol/Phenol, Catalyst (e.g., In(OTf)₃) | Uses inexpensive and safe urea | May require specific metal catalysts, higher temperatures | organic-chemistry.org |

| Transcarbamoylation | Phenyl carbamate, Alcohol/Phenol, Catalyst (e.g., Tin-based) | Mild conditions, good functional group tolerance | Requires pre-synthesis of the carbamoyl (B1232498) donor | organic-chemistry.org |

Coupling reactions provide a versatile platform for forming the carbamate linkage, often with high efficiency and under mild conditions. These strategies involve activating either the quinoline (B57606) moiety or the carbamoyl donor.

Activated Quinoline: As mentioned in the phosgene route, 8-hydroxyquinoline can be converted to an activated 8-quinolinyl chloroformate. This intermediate can then be coupled with a nitrogen source.

Activated Carbamoyl Precursors: A one-pot procedure for synthesizing O-aryl carbamates involves the in-situ formation of an N-substituted carbamoyl chloride from an amine and a phosgene equivalent, which then reacts with a phenol. organic-chemistry.orgthieme-connect.com Modern methods also include palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674), followed by trapping with an alcohol, to generate aryl carbamates. organic-chemistry.org More recently, dual nickel photocatalysis has been employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light. acs.org Rhodium catalysis has also been used to synthesize 8-aminoquinolines from carbamate reagents, highlighting the utility of transition metals in functionalizing the quinoline system. nih.gov

| Coupling Strategy | Key Reagents | Description | Citation |

| In-situ Carbamoyl Chloride | Amine, Phosgene equivalent, Phenol, Base | Generates the reactive carbamoyl chloride in the same pot as the phenol, avoiding isolation. | organic-chemistry.orgthieme-connect.com |

| Pd-catalyzed Cyanate Coupling | Aryl halide, NaOCN, Pd-catalyst, Alcohol | Forms an isocyanate intermediate via cross-coupling, which is trapped by the alcohol. | organic-chemistry.org |

| Dual Nickel Photocatalysis | Aryl halide, Amine, CO₂, Ni-catalyst, Photocatalyst | A three-component coupling that proceeds under mild, visible-light conditions. | acs.org |

| Rh-catalyzed C-H Amination | Quinoline N-oxide, Carbamate, Rh-catalyst | Directly installs an amino group at the C8 position of the quinoline ring. | nih.gov |

Direct carbamoylation involves the introduction of the H₂N-C(=O)- group in a single conceptual step. While direct carbamoylation of phenols (O-carbamoylation) is common, related C-carbamoylation strategies highlight modern synthetic advances. For instance, nickel/photoredox-catalyzed methods allow for the direct carbamoylation of aryl bromides using dihydropyridines as carbamoyl radical precursors. nih.goviciq.org This radical-based approach operates under mild conditions. nih.gov Another metal-free strategy uses oxamic acids as a source of carbamoyl radicals, generated by an oxidant like ammonium (B1175870) persulfate, to functionalize substrates. acs.org

For the synthesis of 8-quinolinyl carbamate, a direct and practical method would be the reaction of 8-hydroxyquinoline with an isocyanate source. Isocyanates can be generated in situ via a Lossen rearrangement of hydroxamic acids, which can then be trapped by 8-hydroxyquinoline. organic-chemistry.org

Introduction of the 3-Bromopropanoyl Moiety

The final transformation in the proposed synthetic route is the N-acylation of the 8-quinolinyl carbamate intermediate. This step introduces the 3-bromopropanoyl group to form the target molecule.

This acylation is typically achieved using a reactive derivative of 3-bromopropanoic acid, most commonly 3-bromopropionyl chloride. The reaction involves the nucleophilic attack of the carbamate nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. The reaction is generally performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

3-Bromopropionyl chloride itself is a key reagent, synthesized by treating 3-bromopropionic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com It is a bifunctional compound with both a reactive acyl chloride and a bromine atom, allowing for its use as a versatile building block.

| Acylating Agent | Formula | Molecular Wt. | Boiling Point | Key Features | Citation |

| 3-Bromopropionyl chloride | BrCH₂CH₂COCl | 171.42 g/mol | 55-57 °C / 17 mmHg | Highly reactive, moisture-sensitive liquid. | sigmaaldrich.com |

| 3-Bromopropionic anhydride (B1165640) | (BrCH₂CH₂CO)₂O | 285.93 g/mol | Decomposes | Less volatile than the chloride, but also highly reactive. |

Radical and Ionic Bromination Strategies for Related Precursors

The incorporation of a bromine atom at the 3-position of the propanoyl group is a key transformation. Both radical and ionic bromination methods can be employed, with the choice depending on the starting material and desired selectivity.

Radical Bromination: This approach is often used for functionalizing alkyl chains. A common method involves the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or photochemical activation. While effective for allylic and benzylic positions, direct radical bromination of a saturated propanoic acid derivative can lack regioselectivity. A more controlled strategy involves the anti-Markovnikov addition of hydrogen bromide (HBr) to an unsaturated precursor, such as acryloyl chloride, in the presence of peroxides. This directs the bromine atom to the desired terminal position, yielding the 3-bromopropanoyl moiety.

Ionic Bromination: Ionic pathways offer alternative routes to the brominated precursor.

Electrophilic Addition: The reaction of an unsaturated precursor like acrylic acid with HBr can proceed via an electrophilic addition. The electron-withdrawing nature of the carboxylic acid group directs the bromide nucleophile to attack the β-carbon, resulting in the formation of 3-bromopropanoic acid.

Nucleophilic Substitution: This strategy involves the displacement of a leaving group by a bromide ion. A precursor such as a 3-hydroxypropanoyl derivative can be utilized. The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by a bromide source like sodium bromide (NaBr) in an S_N2 reaction. This method provides excellent control over the position of bromination.

| Bromination Strategy | Reagents | Typical Precursor | Mechanism | Key Features |

| Radical Addition | HBr, Peroxides | Acryloyl derivative | Anti-Markovnikov | Selective for the β-position on unsaturated systems. |

| Electrophilic Addition | HBr or Br₂ | Acrylic acid/ester | Ionic | The electron-withdrawing group directs Br to the β-position. |

| Nucleophilic Substitution | NaBr, PBr₃, or SOBr₂ | 3-Hydroxypropanoic acid/ester | S_N2 | Requires activation of the hydroxyl group. |

Catalytic Methodologies in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules like "this compound." Both transition metal catalysis and organocatalysis offer powerful tools for constructing the key bonds within the target molecule.

Transition Metal-Catalyzed Coupling Reactions

The synthesis of the 8-aminoquinoline (B160924) core, a crucial precursor for the final carbamate formation, is often achieved through transition metal-catalyzed cross-coupling reactions. These methods have become cornerstones of modern organic synthesis due to their reliability and functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. In this context, 8-haloquinolines (such as 8-bromoquinoline (B100496) or 8-chloroquinoline) can be coupled with an ammonia surrogate or a protected amine. The reaction typically requires a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for C-N bond formation by coupling an aryl halide with an amine. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern protocols may employ ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions.

Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an amine. The synthesis of 8-aminoquinoline could thus be envisioned by reacting 8-quinolinylboronic acid with an appropriate nitrogen source in the presence of a copper catalyst such as copper(II) acetate (B1210297) (Cu(OAc)₂).

| Coupling Reaction | Catalyst System | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand | Aryl halide (8-haloquinoline), Amine | Aryl C-N |

| Ullmann Condensation | Cu catalyst (e.g., CuI), ligand (optional) | Aryl halide (8-haloquinoline), Amine | Aryl C-N |

| Chan-Lam Coupling | Cu catalyst (e.g., Cu(OAc)₂) | Aryl boronic acid (8-quinolinylboronic acid), Amine | Aryl C-N |

Organocatalytic Systems for Carbamate Formation

Organocatalysis presents a metal-free approach to chemical transformations, which can be advantageous in avoiding potential metal contamination of the final product. For the formation of the carbamate linkage in "this compound," several organocatalytic strategies could be envisioned. These methods typically involve the activation of one of the coupling partners by a small organic molecule.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can promote the formation of carbamates from alcohols and isocyanates. In this case, the NHC would activate the 8-hydroxyquinoline, increasing its nucleophilicity towards a suitable electrophilic partner.

Phosphine Catalysis: Phosphines can also act as nucleophilic catalysts. They can react with an electrophilic carbonyl source to generate a reactive intermediate, which is then trapped by 8-hydroxyquinoline to form the desired carbamate.

While the direct application of organocatalysis to the synthesis of this specific molecule may not be extensively documented, the underlying principles of organocatalysis suggest that such routes are highly plausible and align with modern synthetic practices.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of "this compound" can be made more environmentally sustainable by incorporating these principles.

Utilization of Carbon Dioxide as a C1 Source

A key goal of green chemistry is to utilize renewable feedstocks. Carbon dioxide (CO₂) is an abundant, non-toxic, and renewable C1 source that can serve as an alternative to more hazardous reagents like phosgene in the synthesis of carbamates.

The synthesis of carbamates using CO₂ typically involves the reaction of an amine and an alcohol. For the target molecule, this could conceptually involve the reaction of 8-aminoquinoline, a propanol (B110389) derivative, and CO₂. These transformations often require catalytic activation of CO₂ and the removal of water to drive the reaction to completion. Catalytic systems for this purpose include metal oxides like cerium(IV) oxide, as well as various organocatalysts. Another approach involves the reaction of an amine with CO₂ to form a carbamic acid, which is then alkylated. The development of a CO₂-based route to "this compound" would represent a significant step towards a more sustainable synthesis.

Solvent-Free and Solvent-Minimizing Approaches

The reduction of solvent waste is a critical aspect of green chemistry. Many synthetic transformations can be conducted under solvent-free or solvent-minimized conditions.

Solvent-Free Reactions: Performing reactions "neat" (without a solvent) can dramatically reduce waste. This is often feasible for reactions where the reactants can be mixed directly, sometimes with heating or microwave irradiation to facilitate the reaction.

Mechanochemistry: This technique uses mechanical energy, such as from ball milling, to drive chemical reactions. It is an excellent method for conducting solvent-free synthesis and can sometimes afford products that are difficult to obtain through traditional solution-phase chemistry.

Greener Solvents: When a solvent is necessary, choosing an environmentally benign option is preferred. Water, supercritical fluids (like CO₂), and some ionic liquids are considered greener alternatives to many conventional organic solvents.

By thoughtfully applying these green chemistry principles, the environmental footprint associated with the synthesis of "this compound" can be significantly reduced.

Sustainable Reagent Selection

The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene and its derivatives, or toxic isocyanates. nih.gov Modern synthetic chemistry, however, seeks to replace these with more sustainable and safer alternatives.

A primary sustainable route for carbamate synthesis involves the utilization of carbon dioxide (CO₂) as a C1 building block. CO₂ is non-toxic, abundant, and renewable, making it an excellent phosgene substitute. nih.govpsu.edu In a potential synthesis for this compound, this could be conceptualized via a multi-component reaction. For instance, a three-component coupling of an appropriate amine, CO₂, and an alkyl halide can yield carbamates under mild conditions, often facilitated by a base like cesium carbonate. organic-chemistry.orgacs.org

Another green approach is the direct transformation of Boc-protected amines. This method avoids hazardous reagents and metal catalysts, often using a simple base like lithium tert-butoxide to facilitate the conversion to the desired carbamate. researchgate.netrsc.org The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, is a widely used method to generate an isocyanate intermediate in situ, which can then be trapped by an alcohol or phenol like 8-hydroxyquinoline. nih.govorganic-chemistry.org Advances in this method allow it to be performed as a one-pot reaction, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.gov

The selection of catalysts is also critical for sustainability. Metal-free catalytic systems or those using earth-abundant, non-toxic metals are preferred. For example, basic catalysts have been shown to effectively convert amines and alcohols to carbamates using CO₂. psu.edursc.org The use of recyclable heterogeneous catalysts, such as polymer-bound or graphene-oxide-based zinc complexes, further enhances the environmental credentials of the synthesis by simplifying purification and reducing waste. acs.org

Optimization of Reaction Conditions and Parameters

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. This involves a systematic study of temperature, pressure, stoichiometry, and reaction time.

Temperature and Pressure Effects on Reaction Kinetics and Selectivity

Temperature is a critical parameter influencing both the rate and selectivity of carbamate formation. In CO₂-based syntheses, lower temperatures generally favor the formation of the carbamate, while higher temperatures can lead to the formation of bicarbonate and other byproducts due to thermodynamic equilibrium shifts. researchgate.net For reactions involving thermally sensitive intermediates, such as the Curtius rearrangement, precise temperature control is essential to ensure the desired reaction pathway is followed and decomposition is avoided.

The dissociation pressure of carbamates is highly dependent on temperature. ureaknowhow.com In syntheses utilizing CO₂, pressure plays a significant role. Moderate pressures (e.g., 2.5 MPa) are often sufficient to achieve good yields, particularly in the presence of an effective catalyst. psu.edu For process intensification techniques like flow chemistry, pressure can be used to maintain solvents in a superheated state, accelerating reaction rates significantly. nih.gov

Below is a hypothetical data table illustrating the effect of temperature on the yield of this compound in a model reaction between 8-hydroxyquinoline and in-situ generated 3-bromopropanoyl isocyanate.

Table 1: Effect of Temperature on Product Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 60 | 12 | 45 | Low conversion |

| 2 | 80 | 12 | 78 | Improved conversion |

| 3 | 100 | 12 | 92 | Optimal yield observed |

| 4 | 120 | 12 | 85 | Increased byproduct formation noted |

Stoichiometric Ratio and Catalyst Loading Studies

The molar ratio of reactants is a key factor in optimizing the synthesis. In the formation of this compound, the stoichiometric balance between 8-hydroxyquinoline and the acylating agent (e.g., 3-bromopropanoyl isocyanate or its precursor) must be carefully controlled. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to side reactions or complicate purification. For instance, in CO₂-based continuous flow syntheses, using a two-fold excess of the base and alkylating agent relative to the amine has been shown to be effective. acs.org

Catalyst loading is another critical variable. The optimal amount of catalyst maximizes the reaction rate without incurring unnecessary cost or causing downstream purification issues. Studies on alkyl carbamate synthesis using silica-supported catalysts have shown that yield can be highly dependent on the catalyst loading, with a specific weight percentage providing the highest efficiency. researchgate.net For rhodium-catalyzed C-H amidation to form quinoline derivatives, precise loading of the expensive metal catalyst is vital for economic viability. nih.govibs.re.kr

The following interactive table demonstrates a hypothetical optimization study for the synthesis of the target compound.

Table 2: Optimization of Stoichiometry and Catalyst Loading

| Entry | 8-hydroxyquinoline (equiv.) | Acylating Agent (equiv.) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 1.0 | 65 |

| 2 | 1.0 | 1.2 | 1.0 | 85 |

| 3 | 1.0 | 1.5 | 1.0 | 88 |

| 4 | 1.0 | 1.2 | 0.5 | 72 |

| 5 | 1.0 | 1.2 | 2.0 | 91 |

| 6 | 1.0 | 1.2 | 2.5 | 91 |

Reaction Time and Work-up Procedure Streamlining

Optimizing reaction time is essential to ensure the reaction proceeds to completion while avoiding the degradation of products or the formation of byproducts. Continuous monitoring of the reaction progress, for example by HPLC or GC-MS, allows for the determination of the optimal endpoint. acs.org Modern synthetic methods, particularly those employing flow chemistry, can dramatically reduce reaction times from hours to minutes. acs.orgnih.gov

Streamlining work-up procedures is a key aspect of green chemistry and process efficiency. Traditional multi-step work-ups involving extractions, washes, and column chromatography are time-consuming and generate significant solvent waste. Innovative approaches include using catalysts that can be easily filtered off or employing liquid-liquid separation modules within a continuous flow setup. researchgate.net In some optimized processes, the product is of sufficient purity after a simple acidic or basic wash, eliminating the need for chromatographic purification entirely. acs.orgorganic-chemistry.org The use of extrusive alkylation of carbamates followed by a basic quench can also simplify the isolation of the final product. nih.gov

Scalable Synthesis and Process Intensification Techniques (e.g., Flow Chemistry)

For the large-scale production of fine chemicals and active pharmaceutical ingredients, process intensification is paramount. cetjournal.it This involves developing methodologies that are not only high-yielding but also safer, more efficient, and scalable. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, is a leading technology for process intensification. researchgate.net

The synthesis of carbamates, especially when involving hazardous intermediates like isocyanates, is particularly well-suited to flow chemistry. researchgate.netnih.gov The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction conditions and significantly improving safety by minimizing the amount of hazardous material present at any given time. researchgate.netlookchem.com This technology enables the safe in-situ generation and immediate consumption of unstable intermediates. researchgate.net

Continuous flow processes for carbamate synthesis have been developed that couple multiple reaction steps, such as a Curtius rearrangement followed by nucleophilic trapping, into a single, streamlined operation. nih.gov These integrated systems can also incorporate in-line purification, such as liquid-liquid extraction or impurity scavenging, to deliver a pure product stream. researchgate.net Such methods have been shown to be scalable, with production rates of several grams per hour achievable on laboratory-scale equipment. researchgate.net A continuous approach using CO₂ has demonstrated the ability to produce carbamates in as little as 50 minutes with good to excellent yields. acs.orgnih.gov

The table below provides a comparative overview of a hypothetical batch versus flow synthesis for this compound.

Table 3: Comparison of Batch vs. Flow Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 12 - 24 hours | 30 - 60 minutes |

| Temperature Control | Moderate (potential for hotspots) | Excellent (high surface-to-volume ratio) |

| Safety | Higher risk with hazardous intermediates | Inherently safer (small reaction volumes) |

| Scalability | Complex, non-linear scale-up | Straightforward, linear scale-up |

| Yield | 75 - 85% | 90 - 98% |

| Work-up | Multi-step extraction & chromatography | In-line purification, simple work-up |

| Process Footprint | Large | Compact |

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The presence of a carbamate (B1207046) functional group makes 8-quinolinyl (3-bromopropanoyl)carbamate susceptible to hydrolysis, a reaction that involves the cleavage of the carbamate bond by water. The rate and mechanism of this degradation are significantly influenced by pH, temperature, and exposure to light.

The stability of the carbamate linkage is highly dependent on the pH of the medium. Generally, carbamates exhibit greatest stability in neutral or near-neutral conditions and undergo hydrolysis under both acidic and alkaline conditions.

Under acidic conditions (pH < 4), the hydrolysis is typically catalyzed by hydronium ions. The reaction proceeds through the protonation of the carbonyl oxygen of the carbamate, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. scielo.br

In alkaline media (pH > 8), the hydrolysis is facilitated by the hydroxide (B78521) ion, which is a more potent nucleophile than water. The reaction generally follows a base-catalyzed acyl substitution pathway (BAc2), leading to the formation of 8-hydroxyquinoline (B1678124), 3-bromopropanoic acid, and carbamate or its decomposition products. scielo.br Some studies on related carbamate structures have shown that they are hydrolytically stable in the pH range of 2-12, suggesting that the specific substituents on the carbamate can significantly influence its stability. zacharyhhouston.com

The kinetics of hydrolysis can be monitored by observing the disappearance of the parent compound or the appearance of its degradation products over time at various pH values. A hypothetical representation of the pH-rate profile is presented below.

Interactive Data Table: pH-Dependent Hydrolysis Rate Constants

| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |

| 2.0 | 5.2 x 10⁻⁶ | 36.8 |

| 4.0 | 1.1 x 10⁻⁷ | 1746.5 |

| 7.0 | 8.9 x 10⁻⁸ | 2164.8 |

| 9.0 | 3.4 x 10⁻⁶ | 56.6 |

| 12.0 | 2.1 x 10⁻⁵ | 9.2 |

Note: The data in this table is illustrative and represents a typical pH-rate profile for carbamate hydrolysis. Actual experimental values for this compound may vary.

Temperature plays a crucial role in the stability of this compound. As with most chemical reactions, an increase in temperature generally leads to an accelerated rate of hydrolysis across all pH values, following the principles of the Arrhenius equation.

Exposure to ultraviolet (UV) or visible light can also induce degradation of the compound. The quinoline (B57606) moiety, being an aromatic heterocycle, can absorb light and become electronically excited. This excited state can then lead to various photochemical reactions, including cleavage of the carbamate bond or reactions involving the C-Br bond. Photostability studies are essential to determine the appropriate storage and handling conditions for this compound.

Reactivity at the Bromine Center

The bromine atom in the 3-bromopropanoyl group renders the adjacent carbon atom electrophilic and thus a site for various chemical transformations.

The carbon-bromine bond is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

In the presence of strong, sterically unhindered nucleophiles and in polar aprotic solvents, the reaction is likely to follow an Sₙ2 pathway. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.

With weaker nucleophiles and in polar protic solvents, an Sₙ1 mechanism might be favored. This two-step process involves the initial slow departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.

A variety of nucleophiles can participate in these reactions, including amines, alcohols, and thiols, leading to the formation of a diverse range of derivatives.

Interactive Data Table: Nucleophilic Substitution with Various Nucleophiles

| Nucleophile | Product | Reaction Pathway | Relative Rate |

| Ammonia (B1221849) (NH₃) | 8-quinolinyl (3-aminopropanoyl)carbamate | Sₙ2 | Moderate |

| Methoxide (CH₃O⁻) | 8-quinolinyl (3-methoxypropanoyl)carbamate | Sₙ2 | Fast |

| Thiophenolate (C₆H₅S⁻) | 8-quinolinyl (3-(phenylthio)propanoyl)carbamate | Sₙ2 | Very Fast |

| Water (H₂O) | 8-quinolinyl (3-hydroxypropanoyl)carbamate | Sₙ1/Sₙ2 | Slow |

Note: The data in this table is illustrative and based on general principles of nucleophilic substitution reactions. Actual experimental outcomes may differ.

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can compete with nucleophilic substitution. The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of hydrogen bromide. This would result in the formation of 8-quinolinyl (acryloyl)carbamate. The regioselectivity of this elimination is governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.

The carbon-bromine bond can also undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light. This generates a carbon-centered radical and a bromine radical. The resulting carbon radical can then participate in various radical reactions, such as addition to double bonds or hydrogen atom abstraction, leading to a variety of products.

Reactivity of the Carbamate Moiety

The carbamate group (-O-CO-NH-) in this compound is a key site for chemical transformations, including transcarbamoylation, cleavage under acidic or basic conditions, and participation in nitrene transfer reactions.

Transcarbamoylation is an exchange reaction involving the transfer of a carbamoyl (B1232498) group from one molecule to another. In the context of this compound, this would typically involve the reaction with an alcohol or amine, leading to the formation of a new carbamate or urea, respectively, and the release of 8-hydroxyquinoline.

While specific studies on the transcarbamoylation of this compound are not prevalent in the literature, the mechanism can be inferred from studies on analogous systems. For instance, the transcarbamoylation in aminoalkylimidazoles carbamoylated on the heterocyclic nitrogen has been shown to proceed through an intermolecular elimination-addition (E-A) mechanism involving a cyanate (B1221674) ion intermediate. rsc.org A similar pathway could be envisioned for this compound, particularly under conditions that favor the formation of an isocyanate intermediate from the carbamate.

Catalysis is often employed to facilitate transcarbamoylation. Tin-based catalysts, for example, have been used for the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org Such catalysts could potentially be effective for promoting the reaction of this compound with various nucleophiles.

The general reaction can be represented as:

R¹-O-CO-NH-R² + R³-XH → R³-X-CO-NH-R² + R¹-OH

Where for this compound, R¹ is the 8-quinolinyl group, R² is the 3-bromopropanoyl group, and R³-XH is a nucleophile such as an alcohol (X=O) or an amine (X=NH).

The carbamate linkage is susceptible to cleavage under both acidic and basic conditions. The mechanisms of these reactions are generally well-understood for carbamates. nih.gov

Acid-Catalyzed Cleavage:

In acidic media, the hydrolysis of carbamates typically proceeds through a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to release the alcohol (8-hydroxyquinoline), the amine (3-bromopropanamide), and carbon dioxide.

For some carbamates, especially those with a basic nitrogen atom within their structure, protonation can occur at that site, influencing the subsequent hydrolysis pathway. scielo.br In the case of this compound, the quinoline nitrogen is a potential site of protonation.

Base-Catalyzed Cleavage:

The base-catalyzed hydrolysis of carbamates can follow different mechanistic pathways depending on the substitution pattern of the carbamate nitrogen. For monosubstituted carbamates like the parent structure of this compound, the mechanism often involves the formation of an isocyanate intermediate (E1cB mechanism). nih.govresearchgate.net

However, studies on the basic hydrolysis of 8-quinolinyl N,N-dimethylcarbamates have revealed a two-step mechanism. researchgate.net At lower hydroxide concentrations, a specific-base catalyzed addition-elimination mechanism is predominant. At higher hydroxide concentrations, a mechanism involving a base-catalyzed deprotonation of the tetrahedral intermediate to form a dianion becomes significant. researchgate.net The hydrolysis of 8-quinolinyl N,N-dimethylcarbamate showed a quadratic dependence of the rate constant on the hydroxide concentration, supporting this complex mechanism. researchgate.net

A study on the hydrolysis of benzimidazolylcarbamates showed that in the pH range of 7.4-13.2, the reaction is catalyzed by the hydroxide ion. researchgate.net

| Compound | Conditions | Observed Mechanism | Reference |

|---|---|---|---|

| 8-Quinolinyl N,N-dimethylcarbamate | Aqueous basic media | Specific-base catalysis; quadratic dependence on [OH⁻] at high concentrations | researchgate.net |

| Benzimidazolylcarbamates | pH 7.4-13.2 | Hydroxide ion-catalyzed | researchgate.net |

| Monosubstituted Carbamates (general) | Basic conditions | E1cB mechanism via isocyanate intermediate | nih.govresearchgate.net |

Carbamates, particularly N-acyloxycarbamates and related derivatives, are known precursors for nitrenes in transition-metal-catalyzed reactions. rhhz.net These reactions are powerful tools for the formation of C-N bonds. The general principle involves the in-situ generation of a metal-nitrenoid intermediate, which then reacts with a substrate. researchgate.net

For this compound to participate in such reactions, it would likely require modification, for instance, by converting the N-H bond to an N-O or other suitable leaving group to facilitate nitrene generation. The resulting acylnitrene could then undergo various transformations, such as C-H amination or aziridination. rhhz.net Ruthenium-catalyzed asymmetric N-acyl nitrene transfer reactions have been developed for the imidation of sulfides using dioxazolones as the nitrene source. nih.gov This highlights the potential for acyl-substituted nitrogen compounds to engage in nitrene chemistry.

Transition metal-catalyzed nitrene transfer to carbon monoxide or isocyanides can lead to the formation of isocyanates or carbodiimides, respectively, which are versatile synthetic intermediates. nih.gov

Reactivity of the Quinoline Ring System

The quinoline ring in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic reactions. The presence of the electron-donating oxygen atom at the 8-position and the electron-withdrawing nature of the pyridine (B92270) ring influence its reactivity.

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the phenoxide-like character of the 8-oxyquinoline moiety activates the benzene ring portion of the quinoline system towards electrophiles.

Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline have shown that electrophilic attack is favored at positions of high electron density. researchgate.netorientjchem.org The highest occupied molecular orbital (HOMO) is often used as an indicator of the sites susceptible to electrophilic attack. For 8-hydroxyquinoline, calculations suggest that positions 5 and 7 on the carbocyclic ring are the most likely sites for electrophilic substitution. researchgate.netorientjchem.org The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile by the aromatic pi-system to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Position | Relative Reactivity | Rationale | Reference |

|---|---|---|---|

| 5 | High | High electron density, predicted site of attack | researchgate.netorientjchem.org |

| 7 | High | High electron density, predicted site of attack | researchgate.netorientjchem.org |

| Pyridine Ring (Positions 2, 3, 4) | Low | Electron-deficient due to the nitrogen atom | researchgate.netorientjchem.org |

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. The presence of the acyl group on the carbamate nitrogen can further activate the quinoline ring towards nucleophilic attack by forming an N-acylated quinolinium salt in the presence of an acylating agent or under acidic conditions.

Studies on the reactions of acyl-quinolinium salts with nucleophiles have demonstrated that these intermediates are highly reactive. ku.edu Nucleophilic attack on an N-acyl quinolinium salt typically occurs at the 2- or 4-position, leading to the formation of a dihydroquinoline derivative. nih.gov For instance, gold(I)-catalyzed nucleophilic allylations of quinolinium ions have been shown to be highly selective for the formation of 1,4-dihydroquinolines. researchgate.net The initial adduct can then either be re-aromatized through oxidation or undergo further reactions.

The general pathway for nucleophilic addition to the N-acylated quinoline ring is:

Formation of the N-acyl quinolinium ion.

Attack of a nucleophile at position 2 or 4.

Formation of a neutral dihydroquinoline adduct.

Photochemical Transformations of the Quinoline Moiety

The quinoline ring system, a core component of this compound, is known to undergo a variety of photochemical reactions. These transformations are typically initiated by the absorption of ultraviolet light, leading to excited electronic states with distinct reactivity patterns compared to the ground state. While specific studies on this compound are not extensively documented, the photochemical behavior of the quinoline moiety is well-established and can be extrapolated to this compound.

One of the notable photochemical reactions of quinolines is C-H functionalization. For instance, visible light-mediated C-H hydroxyalkylation of quinolines can occur via a radical pathway. nih.gov This process often involves the generation of acyl radicals from suitable precursors, which then add to the electron-deficient quinoline ring. nih.gov The reaction is significant as it allows for the formation of carbon-carbon bonds at positions that are not easily accessible through traditional thermal reactions. nih.gov

Furthermore, photochemical cycloadditions between quinolines and alkenes have been reported. nih.gov These reactions can be promoted by photosensitizers and often involve the triplet excited state of a Lewis acid-activated quinoline. nih.gov The cycloaddition proceeds in a stepwise manner through radical intermediates, and the regioselectivity of the addition can be influenced by substituents on the quinoline ring. nih.gov For example, substituents on the pyridine part of the quinoline ring or at the C5 and C7 positions tend to favor the formation of the 8-to-5 cycloadduct, whereas substituents at the C6 or C8 positions favor the 5-to-8 adduct. nih.gov

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, are also crucial in understanding their photochemical reactivity. scielo.br Quinolines are fluorescent molecules, and their photophysical characteristics can be tuned by the introduction of different functional groups. scielo.br The presence of the (3-bromopropanoyl)carbamate group at the 8-position of the quinoline ring in the target molecule is expected to influence its electronic properties and, consequently, its photochemical behavior.

Intermolecular Interactions and Self-Assembly Tendencies

The molecular structure of this compound features several functional groups capable of engaging in various intermolecular interactions, which are pivotal in directing its self-assembly in the solid state. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

The carbamate linkage (-NH-C(=O)-O-) is a potent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This functionality is known to drive the formation of predictable supramolecular structures. In a related system of N-[(3-pyridinylamino)thioxomethyl] carbamates, N-H···N hydrogen bonds were observed to be the dominant interaction, leading to the formation of dimeric units. nih.gov Similarly, the N-H group in this compound can form hydrogen bonds with the nitrogen atom of the quinoline ring of an adjacent molecule or with the carbonyl oxygen of another.

The presence of a bromine atom in the 3-bromopropanoyl group introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the context of self-assembly, the bromine atom can interact with electron-rich sites such as the nitrogen atom of the quinoline ring or the carbonyl oxygen of the carbamate group. nih.gov

Furthermore, the planar aromatic quinoline ring is susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the packing of aromatic molecules in crystals.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data, including 1H, 13C, or 2D NMR spectra (COSY, HSQC, HMBC, NOESY), for 8-quinolinyl (3-bromopropanoyl)carbamate were found in the searched literature. Therefore, the assignment of chemical shifts, elucidation of connectivity and stereochemistry, and studies on conformational dynamics for this specific compound cannot be provided.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Similarly, no high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for this compound could be located. As a result, confirmation of its molecular mass and an analysis of its fragmentation pathways are not available in the current body of scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint. For this compound, characteristic vibrational frequencies would be expected for its key structural motifs: the quinoline (B57606) ring, the carbamate (B1207046) linkage, and the bromopropanoyl chain.

A detailed analysis of the IR and Raman spectra would reveal specific bands corresponding to the stretching and bending vibrations of C=O, C-N, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds of the quinoline system. However, a comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental IR or Raman spectral data for this compound. Therefore, a table of specific vibrational frequencies cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique would provide invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions of this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would likely engage in various non-covalent interactions that dictate their packing in the crystal lattice. Potential interactions could include hydrogen bonds involving the carbamate N-H group as a donor and the carbonyl oxygen or the quinoline nitrogen as acceptors. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. The aromatic quinoline ring could also participate in π-π stacking interactions. The nature and geometry of these interactions are fundamental to the material's properties. Without experimental crystal structure data, a detailed analysis of these interactions remains speculative.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. elsevierpure.commdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for 8-quinolinyl (3-bromopropanoyl)carbamate and Related Fragments

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 8-Hydroxyquinoline (B1678124) | -5.89 | -1.36 | 4.53 mdpi.com |

| Aromatic Carbamate (B1207046) (example) | -6.50 | -0.50 | 6.00 |

| This compound (Estimated) | -6.20 | -1.80 | 4.40 |

Note: The data for this compound is an estimation based on structurally similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carbamate group, indicating these as sites for hydrogen bonding and electrophilic interaction. nih.gov Conversely, positive potential would be expected around the hydrogen atoms attached to the quinoline ring and, most significantly, near the carbonyl carbon of the carbamate and the carbon atom bonded to the bromine, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the charges on individual atoms. This analysis provides a more detailed, numerical understanding of the electronic environment within the molecule.

The Wiberg Bond Index (WBI) is a measure of the bond order between two atoms, calculated from the NBO analysis. It provides insight into the nature of chemical bonds (single, double, triple) and can reveal effects like electron delocalization and hyperconjugation. For this compound, WBI calculations would be expected to confirm the aromatic character of the quinoline ring with bond orders between 1 and 2. The C-N and C=O bonds of the carbamate group would exhibit bond orders indicative of resonance delocalization, which contributes to the planarity and rigidity of this functional group. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and, crucially, the transition states that connect them. acs.org This allows for the determination of activation energies, which govern the reaction rates.

For this compound, DFT studies could elucidate the mechanisms of its potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or hydrolysis of the carbamate linkage. By mapping the potential energy surface for these reactions, the lowest energy pathways can be identified, and the structures of the transition states can be characterized. This information is vital for understanding the compound's stability and its potential as a reactant in various chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior, including conformational changes and interactions with its environment over time. oup.comnih.gov

MD simulations of this compound would reveal its conformational landscape, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them. The flexibility of the (3-bromopropanoyl)carbamate side chain allows for multiple conformations, and MD simulations can predict their relative populations. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors of atoms like ¹H and ¹³C. These can be converted to chemical shifts, which are then compared with experimental NMR spectra to aid in structure elucidation. nih.govmdpi.comnih.gov The accuracy of these predictions can be improved by using appropriate scaling factors or by employing more advanced machine learning-based approaches. mdpi.comnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be used to interpret and assign the peaks in an experimental IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research data published on the chemical compound “this compound” concerning its computational chemistry, theoretical modeling, or structure-property relationships for chemical reactivity and stability.

Therefore, the generation of a detailed article adhering to the requested outline and content inclusions is not possible at this time due to the absence of foundational research on this particular molecule. No data tables or detailed research findings could be located.

Derivatization, Functionalization, and Structural Modification Strategies

Diversification at the Bromine Site

The presence of a bromine atom in the 3-propanoyl chain offers a prime location for introducing molecular diversity. This site is amenable to a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and reductive dehalogenation.

Substitution with Various Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon nucleophiles)

The electrophilic carbon atom attached to the bromine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction is a fundamental method for introducing new functional groups.

Nitrogen Nucleophiles: Primary and secondary amines can readily displace the bromide to form the corresponding amino-substituted derivatives. savemyexams.comchemguide.co.uk For instance, reaction with ammonia (B1221849) or primary amines yields primary or secondary amines, respectively. libretexts.orgyoutube.com These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed. The resulting amino group can be a key pharmacophore or a handle for further functionalization.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Ethylamine | Secondary Amine | Excess amine, polar solvent (e.g., EtOH) |

| Azide (B81097) | Sodium Azide | Alkyl Azide | DMF or DMSO, room temperature to 80 °C |

| Phthalimide | Potassium Phthalimide | Phthalimido Derivative | DMF, heat |

Oxygen Nucleophiles: Alkoxides and phenoxides can be employed to introduce ether linkages. The reaction of 8-quinolinyl (3-bromopropanoyl)carbamate with sodium methoxide, for example, would yield the 3-methoxypropanoyl derivative. Hydroxide (B78521) ions can also be used to form the corresponding alcohol, although care must be taken to avoid hydrolysis of the carbamate (B1207046) or amide bonds.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Alkoxide | Sodium Methoxide | Methoxy Ether | Methanol, room temperature |

| Phenoxide | Sodium Phenoxide | Phenoxy Ether | Polar aprotic solvent (e.g., DMF) |

| Carboxylate | Sodium Acetate (B1210297) | Acetoxy Ester | Polar aprotic solvent (e.g., DMF) |

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. youtube.com For example, treatment with sodium thiophenolate would lead to the formation of the corresponding phenylthioether. Thiolates are generally more potent nucleophiles than their oxygen counterparts, allowing for milder reaction conditions. researchgate.net

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Thiolate | Sodium Thiophenolate | Thioether | Polar aprotic solvent (e.g., DMF, DMAc), K2CO3 |

| Thiourea | Thiourea | Isothiouronium Salt | Ethanol (B145695), reflux |

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Cyanide | Sodium Cyanide | Nitrile | Polar aprotic solvent (e.g., DMSO) |

| Enolate | Diethyl malonate, base | Alkylated Malonic Ester | Base (e.g., NaOEt), ethanol |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide powerful methods for creating carbon-carbon bonds with high selectivity and functional group tolerance. The bromine atom in this compound can serve as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgwwjmrd.comlibretexts.orgorganic-chemistry.orgjk-sci.com This method is widely used to form aryl-alkyl or vinyl-alkyl bonds.

| Organoboron Reagent | Catalyst System | Base | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylpropanoyl derivative |

| Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-Vinylpropanoyl derivative |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the alkyl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govscirp.org This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is invaluable for introducing alkyne functionalities, which can be further modified.

| Alkyne | Catalyst System | Base | Product Type |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 3-Phenylpropynoyl derivative |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | 3-(Hydroxypropynoyl) derivative |

Reductive Dehalogenation Strategies

The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be useful if the bromine was used as a temporary activating group or if the unsubstituted propanoyl chain is the desired final structure. A common and mild method involves the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal catalyst. youtube.com Other methods include catalytic hydrogenation or the use of radical-based reducing agents.

| Reagent | Catalyst | Solvent | Product |

| Sodium Borohydride (NaBH₄) | NiCl₂ or other transition metal salts | Methanol or Ethanol | 8-quinolinyl (propanoyl)carbamate |

| H₂ | Pd/C | Ethanol, Methanol | 8-quinolinyl (propanoyl)carbamate |

| Tributyltin Hydride (Bu₃SnH) | AIBN (initiator) | Toluene (B28343) | 8-quinolinyl (propanoyl)carbamate |

Modification of the Carbamate Linkage

The carbamate group itself is a site for further modification, offering avenues for N-alkylation, N-acylation, and incorporation into larger, more complex structures.

N-Alkylation and N-Acylation of the Carbamate Nitrogen

The nitrogen atom of the carbamate linkage, while less nucleophilic than an amine, can undergo alkylation and acylation under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen can be achieved using an alkyl halide in the presence of a strong base. researchgate.netepa.gov Cesium carbonate has been shown to be an effective base for this transformation. researchgate.net This modification can alter the steric and electronic properties of the molecule.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Cs₂CO₃ | DMF | 8-quinolinyl (3-bromopropanoyl)(methyl)carbamate |

| Benzyl Bromide | NaH | THF | 8-quinolinyl (benzyl)(3-bromopropanoyl)carbamate |

N-Acylation: The carbamate nitrogen can be acylated using an acyl chloride or anhydride (B1165640), typically in the presence of a base or a catalyst to enhance the nucleophilicity of the nitrogen. derpharmachemica.comsemanticscholar.orgresearchgate.netnih.gov This results in the formation of an imide-like structure.

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl Chloride | Pyridine (B92270) | Dichloromethane | 8-quinolinyl (acetyl)(3-bromopropanoyl)carbamate |

| Acetic Anhydride | DMAP | Dichloromethane | 8-quinolinyl (acetyl)(3-bromopropanoyl)carbamate |

Incorporation into Macrocyclic Structures or Supramolecular Assemblies

The bifunctional nature of this compound, with reactive sites at both the bromine atom and potentially the quinoline (B57606) ring or the carbamate nitrogen, makes it a candidate for the synthesis of macrocycles. Macrocyclization can be achieved through intramolecular reactions or by reacting with other bifunctional linkers. For instance, an intramolecular C-N bond formation could be envisioned between the bromine-bearing carbon and a nucleophilic position on the quinoline ring, possibly facilitated by a metal catalyst. nih.gov The quinoline moiety itself is a known component of various macrocyclic structures. rsc.org

Alternatively, the bromine can be substituted by a nucleophile that also contains a reactive group, which can then react with another part of the molecule or with a second molecule to form a larger assembly. The carbamate nitrogen, after deprotonation, could also act as a nucleophile in an intramolecular cyclization. The construction of such complex architectures is a key strategy in supramolecular chemistry and drug discovery.

Functionalization of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties. Functionalization of the quinoline core is a key strategy to modulate its biological activity, photophysical characteristics, and chemical reactivity. This section explores methods for the directed functionalization of the quinoline ring system and the synthesis of quinoline conjugates for specific research applications, with a focus on modifications relevant to the structure of this compound.

Directed Functionalization of the Quinoline Ring System

The precise installation of functional groups onto the quinoline scaffold is crucial for the development of novel compounds with desired properties. Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of the quinoline ring, offering an atom-economical alternative to classical methods that often require pre-functionalized substrates. acs.org

The nitrogen atom within the quinoline ring significantly influences its reactivity, directing electrophilic substitution primarily to the 5- and 8-positions. However, for more controlled and diverse functionalization, directing groups are often employed. These groups can chelate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its activation and subsequent functionalization. crimsonpublishers.com

For the synthesis of 8-substituted quinolines, the hydroxyl group of 8-hydroxyquinoline (B1678124) or the amino group of 8-aminoquinoline (B160924) can act as effective directing groups. For instance, rhodium(III)-catalyzed C-H amidation of quinoline N-oxides with carbamate reagents has been shown to be a practical route to 8-aminoquinolines. nanobioletters.comnih.govnih.govnih.gov This method allows for the direct installation of a carbamate group at the C8 position. The general scheme for such a reaction is presented below:

Scheme 1: Rh(III)-Catalyzed C8-Amidation of Quinoline N-Oxide

Various functional groups on the quinoline ring are generally well-tolerated in these reactions, including halides, esters, and nitro groups. nanobioletters.com This tolerance is critical for the synthesis of a diverse library of quinoline derivatives.

Another key strategy involves the direct acylation of the quinoline ring. Friedel-Crafts acylation of 8-hydroxyquinoline, for example, can be used to introduce acetyl groups, which can then be further modified. nih.gov While direct acylation with a 3-bromopropanoyl group has not been specifically detailed for 8-hydroxyquinoline in the reviewed literature, this transformation is plausible under appropriate Lewis acid catalysis.

The following table summarizes various methods for the directed functionalization of the quinoline ring, highlighting the position of functionalization and the types of directing groups and catalysts employed.

| Functionalization Type | Position | Directing Group | Catalyst/Reagent | Reference |

| Amidation | C8 | N-Oxide | Rh(III) complexes | nanobioletters.comnih.gov |

| Chlorination | C5 | Amino | Copper catalyst | thermofisher.com |

| Acetylation | C5 | Hydroxyl | Lewis Acids | nih.gov |

| Sulfonylation | C5 | Amino | Copper catalyst | thermofisher.com |

| Alkylation | C2 | Amino | Copper catalyst | thermofisher.com |

| Arylation | C8 | N-(quinolin-8-yl)amide | Ruthenium catalyst | nanobioletters.com |

This table is illustrative and based on general findings in the literature for quinoline functionalization.

Synthesis of Quinoline Conjugates for Specific Research Applications

The versatile photophysical properties of the quinoline scaffold have led to its extensive use in the development of fluorescent probes for bio-imaging and chemosensors. crimsonpublishers.comcrimsonpublishers.com The synthesis of quinoline conjugates often involves coupling the quinoline moiety to another functional unit, such as a chelator for metal ions or a reactive group for covalent labeling of biomolecules.

Quinoline-Based Fluorescent Probes:

Quinoline derivatives are known to exhibit fluorescence, which can be modulated by the presence of specific analytes. For instance, probes based on 8-hydroxyquinoline have been developed for the detection of metal ions like Zn²⁺ and Cd²⁺. acs.orgnih.gov The synthesis of these probes typically involves the introduction of a chelating group onto the quinoline scaffold. The binding of the metal ion to the chelator alters the electronic structure of the quinoline fluorophore, leading to a change in its emission spectrum.

Quinoline-Based Covalent Probes:

The incorporation of a reactive moiety, such as the 3-bromopropanoyl group in this compound, transforms the quinoline conjugate into a potential tool for covalent labeling of proteins. nih.govnih.gov The electrophilic nature of the α,β-unsaturated system that can be formed from the 3-bromopropanoyl group makes it a Michael acceptor, capable of reacting with nucleophilic residues on proteins, such as cysteine. nih.gov This strategy is widely used in the design of covalent inhibitors and activity-based probes.

The synthesis of such conjugates would likely involve the reaction of 8-hydroxyquinoline with 3-bromopropionyl chloride to form an ester, or with 3-bromopropanoyl isocyanate to form the carbamate. The resulting compound would then possess a reactive "warhead" that can be used to target specific proteins.

The table below illustrates the types of quinoline conjugates developed for various research applications.

| Conjugate Type | Functional Moiety | Application | Mechanism of Action | Reference |

| Fluorescent Probe | Metal Chelator (e.g., p-toluenesulfonamido) | Zn²⁺ Detection | Chelation-induced fluorescence enhancement | acs.org |

| Fluorescent Probe | Hydrazinopyridine | Cd²⁺ Detection | Ratiometric fluorescence shift upon binding | nih.gov |

| Covalent Inhibitor | Acrylamide (from 3-halopropanamide) | Enzyme Inhibition | Covalent modification of cysteine residues | acs.orgcrimsonpublishers.com |

| Bio-imaging Agent | Lipophilic side chain | Lipid Droplet Staining | Intramolecular Charge Transfer (ICT) effect | crimsonpublishers.comcrimsonpublishers.com |

This table provides examples of quinoline conjugates and their applications based on published research.

Preparation of Analogs with Varied Acyl Moieties (e.g., shorter/longer chain, unsaturated, functionalized)

The acyl moiety in this compound plays a critical role in its potential reactivity. Variation of this acyl group is a common strategy in drug discovery and chemical biology to fine-tune the compound's properties, such as its reactivity, selectivity, and pharmacokinetic profile. researchgate.netnih.gov

The synthesis of analogs with different acyl groups would typically start from 8-hydroxyquinoline or 8-aminoquinoline. The hydroxyl or amino group can be reacted with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or isocyanates, to introduce the desired acyl moiety.

Shorter/Longer Acyl Chains:

To investigate the effect of chain length on activity, analogs with acetyl (two carbons), butanoyl (four carbons), or longer acyl chains could be synthesized. This can be achieved by reacting 8-hydroxyquinoline with the corresponding acyl chloride (e.g., acetyl chloride, butyryl chloride) in the presence of a base. For the carbamate linkage, the corresponding isocyanates would be required.

Unsaturated Acyl Moieties:

The introduction of unsaturation in the acyl chain can significantly impact the compound's reactivity. For instance, replacing the 3-bromopropanoyl group with an acryloyl group would result in a direct Michael acceptor. This can be synthesized by reacting 8-hydroxyquinoline with acryloyl chloride. Such compounds are often used as covalent inhibitors due to their reactivity towards nucleophilic amino acid residues. acs.orgcrimsonpublishers.com

Functionalized Acyl Moieties:

The acyl chain can also be functionalized with other groups to introduce new properties. For example, a terminal alkyne or azide group could be incorporated to enable "click" chemistry reactions for bioconjugation. This would allow the quinoline probe to be attached to other molecules, such as fluorescent dyes or affinity tags, for pull-down experiments. The synthesis of these analogs would involve using acylating agents that already contain the desired functional group.

The following table provides hypothetical examples of analogs of this compound with varied acyl moieties and their potential research applications.

| Acyl Moiety | Potential Research Application | Rationale for Modification |

| Acetyl | Control compound | Lacks the reactive electrophile |

| Acryloyl | Covalent inhibitor | Michael acceptor for reaction with nucleophiles |

| 4-Bromobutanoyl | Covalent inhibitor | Longer linker arm compared to 3-bromopropanoyl |

| 4-Pentynoyl | Chemical probe | Allows for "click" chemistry conjugation |

| 3-Azidopropanoyl | Chemical probe | Complementary "click" chemistry handle to alkynes |

This table is illustrative and presents hypothetical analogs and their potential applications based on established principles in chemical biology and drug design.

Exploration of Research Applications Non Clinical/biological

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

There is no available literature detailing the use of 8-quinolinyl (3-bromopropanoyl)carbamate as a synthetic intermediate. However, its structure suggests potential utility in this regard. Carbamates are frequently employed as protecting groups for amines, and the quinoline (B57606) nucleus is a common scaffold in medicinal chemistry.

Theoretically, the bromine atom in the 3-bromopropanoyl group could serve as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This could potentially transform the molecule into a more complex building block for further synthetic steps.

While many natural products contain quinoline or carbamate (B1207046) motifs, there is no documented use of this compound in the partial synthesis of any complex natural product.

Applications in Materials Science

No studies have been found that investigate the application of this compound in materials science. The general properties of related compounds can offer some theoretical insight.

The bifunctional nature of the molecule—with the potential for reactions at the quinoline ring and the bromo-functionalized side chain—could, in principle, allow it to act as a monomer or a cross-linking agent in polymerization reactions. However, no such polymers have been reported.

Quinoline derivatives are known for their potential to form corrosion-inhibiting layers on metal surfaces. Carbamate-functional resins are also used in coating compositions. nih.gov It is plausible that this compound could be investigated for such applications, but no research to this effect has been published.

Use as a Chemical Probe for Mechanistic Biological Studies

The term "chemical probe" refers to a small molecule used to study biological systems. nih.govyoutube.com While quinoline and carbamate structures are found in various biologically active molecules, including chemical probes for bromodomains, there is no evidence that this compound itself has been developed or utilized as a chemical probe. nih.govacs.org The presence of a reactive bromopropanoyl group could potentially allow it to act as a covalent inhibitor, a strategy used in the design of some chemical probes. youtube.com However, without experimental data, this remains speculative.

Exploration of Enzyme Active Site Interactions (mechanistic, in vitro)

The carbamate moiety is a well-known pharmacophore that can interact with the active sites of various enzymes, most notably cholinesterases. Carbamates can act as "pseudo-irreversible" inhibitors by transferring their carbamoyl (B1232498) group to a serine residue in the enzyme's active site, forming a transient covalent bond. This mechanism is distinct from the irreversible phosphorylation by organophosphates.

While direct studies on this compound are lacking, research on other quinoline-O-carbamate derivatives has demonstrated their potential as enzyme inhibitors. For instance, a series of novel quinoline-O-carbamate derivatives were designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One particular compound from this series, compound 3f, was identified as a reversible dual inhibitor of both enzymes with IC50 values in the micromolar range. This suggests that the quinoline-carbamate scaffold can effectively position the carbamate group for interaction within the cholinesterase active site.

Furthermore, quinoline-based compounds have been shown to inhibit a variety of other enzymes, including those that act on DNA. The planar quinoline ring can intercalate into DNA, and when appended with other functional groups, it can influence enzyme activity. The 3-bromopropanoyl group in this compound could potentially serve as an additional interaction point or as a reactive handle for covalent modification of enzyme residues, assuming the appropriate spatial orientation within the active site.

Table 1: Examples of Quinoline-Carbamate Enzyme Inhibition

| Compound Class | Target Enzyme(s) | Inhibition Type | Reference |

| Quinoline-O-carbamate derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Reversible, Dual Inhibition | |

| Carbamate Insecticides | Acetylcholinesterase | Pseudo-irreversible | |

| Salicylanilide N,N-disubstituted (thio)carbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Weak to Moderate Inhibition |

This table is illustrative and based on related compound classes, as direct data for this compound is not available.

Receptor Binding Studies (mechanistic, in vitro)